molecular formula C17H19ClO B3049302 o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- CAS No. 20121-09-9

o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-

Cat. No. B3049302
CAS RN: 20121-09-9
M. Wt: 274.8 g/mol
InChI Key: GMXYMQVEBDBUGZ-UHFFFAOYSA-N
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Description

“o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-” is a derivative of phenol and is an isomer of p-cresol and m-cresol . It is a colorless solid that is widely used as an intermediate in the production of other chemicals .


Synthesis Analysis

A comparative study on tert-butylation of cresols such as o-cresol, m-cresol, and p-cresol with tert-butyl alcohol was carried out over 30% 12-tungstophosphoricacid and 12-tungstosilicicacid supported onto neutral alumina in liquid phase under mild conditions . The catalysts show high activity in terms of % conversion and % selectivity for the products .


Molecular Structure Analysis

The molecular structure of “o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-” can be represented by the formula C11H16O .


Chemical Reactions Analysis

The tertiary butylation of cresols with tertiary butyl alcohol is an industrially important reaction since it gives a variety of corresponding value-added products . Among these, tert-butylation of p-cresol is most important as the obtained products, o-tert-butyl-p-cresol, o-di-tert-butyl-p-cresol, are widely used in the production of varnish, resins, as antioxidants and polymerization inhibitors .


Physical And Chemical Properties Analysis

“o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-” is a colorless solid with a sweet, phenolic odor . It has a density of 1.0465 g cm−3, a melting point of 31 °C, and a boiling point of 191 °C . It is soluble in water, chloroform, ether, and CCl4 .

Mechanism of Action

The mechanism of action involves the use of solid acids such as cation exchange resins, sulfated zirconia, zirconia supported heteropolyacids and tungsten oxide, modified K-10 are being evaluated for the tert-butylation of cresols . Heteropolyacids (HPAs) are promising solid acid catalysts due to their stronger Bronsted acidity and supported heteropolyacids have been gaining importance as alkylating and acylating catalysts .

Future Directions

The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . Future research could focus on finding more efficient and environmentally friendly catalysts for this reaction .

properties

IUPAC Name

4-tert-butyl-2-[(4-chlorophenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-9,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXYMQVEBDBUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173944
Record name o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-

CAS RN

20121-09-9
Record name o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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